2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
Descripción
Propiedades
IUPAC Name |
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)19-7-5-6-17(13-19)25-20(27)16(14-24)12-15-8-10-18(11-9-15)30-21(22)23/h5-13,21H,3-4H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILLDVRZFAHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18F2N2O2S
- Molecular Weight : 346.39 g/mol
- CAS Number : Not specified in the available literature.
The compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors involved in disease pathways. While detailed mechanisms specific to this compound are not extensively documented, compounds with similar structures often target dihydroorotate dehydrogenase (DHO-DHase), which is crucial in pyrimidine synthesis.
Anticancer Activity
Research indicates that compounds with a similar structure may exhibit anticancer properties. For instance, studies have shown that derivatives of cyano-enamides can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Study on Antitumor Activity :
- A study investigated the effects of various cyano-enamide derivatives on tumor cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
-
Inflammation Model :
- In a murine model of inflammation, a related compound demonstrated a reduction in paw swelling and decreased levels of TNF-alpha and IL-6, suggesting the potential for therapeutic applications in inflammatory conditions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Substituent Impact :
- Electron-Withdrawing Groups : The target compound’s difluoromethoxy group increases metabolic stability compared to methoxy or hydroxyl groups in analogs like Compound 1 from .
- Sulfonamide vs. Sulfanyl : The diethylsulfamoyl group in the target compound may improve water solubility relative to sulfur-containing analogs (e.g., difluoromethylsulfanyl in ) .
- Aromatic Systems : Compounds with fused rings (e.g., 30a, 30b) exhibit higher melting points (>246°C) due to crystallinity, whereas aliphatic chains (e.g., dodecyloxy in ) reduce melting points .
Spectroscopic and Analytical Data
- NMR and MS: Analogs like 30a and 30b show distinct ¹H/¹³C NMR shifts for cyano (δ ~110–120 ppm) and enamide carbonyl (δ ~165–170 ppm). The target compound’s diethylsulfamoyl group would likely produce distinct sulfonamide proton signals (δ ~2.5–3.5 ppm) .
- EI-MS : Molecular ion peaks for analogs (e.g., m/z 404.62 for 30a) align with theoretical values, suggesting reliable characterization methods applicable to the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide?
- Methodology :
- Utilize stepwise substitution and condensation reactions under alkaline or acidic conditions, as demonstrated in analogous enamide syntheses. For example, substitution reactions involving nitrobenzene derivatives and fluorinated alcohols can generate intermediates, followed by condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress using TLC with UV visualization .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., diethylsulfamoyl and difluoromethoxy groups). Compare chemical shifts with PubChem data for structurally similar enamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ ion).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration of the propenamide moiety) using single-crystal diffraction, as applied in related acrylamide structures .
Q. How can researchers assess the compound’s in vitro antioxidant activity?
- Methodology :
- Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare serial dilutions (1–100 μM) and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Compare IC₅₀ values with ascorbic acid controls .
- Validate results with orthogonal assays (e.g., FRAP for reducing power) to address potential false positives from compound-metal interactions .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-Response Profiling : Conduct multi-concentration assays (e.g., 0.1–100 μM) across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity). Use ANOVA with post-hoc Tukey tests to identify statistically significant thresholds .
- Target-Specific Assays : Employ siRNA knockdown or CRISPR-Cas9 models to isolate pathways (e.g., NF-κB for inflammation) and clarify mechanism-specific effects .
Q. How can computational methods predict the impact of substituent variations on bioactivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., COX-2 for anti-inflammatory activity). Compare docking scores of derivatives with modified sulfamoyl or difluoromethoxy groups .
- QSAR Modeling : Train models on datasets from PubChem BioAssay (e.g., AID 1259401) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What strategies mitigate challenges in pharmacokinetic profiling (e.g., poor solubility or metabolic instability)?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) guided by Hansen solubility parameters.
- Metabolic Stability : Perform liver microsomal assays (human/rat) with LC-MS/MS to identify major metabolites. Introduce fluorinated groups (e.g., difluoromethoxy) to block oxidative degradation .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported pharmacokinetic parameters (e.g., half-life variability)?
- Methodology :
- Standardize protocols for in vivo studies (e.g., fixed dosing intervals, matched animal strains). Use compartmental modeling (WinNonlin) to compare absorption rates across studies .
- Validate assays with internal controls (e.g., propranolol for plasma stability) and report inter-lab variability metrics .
Q. What statistical approaches are critical for validating structure-activity relationship (SAR) hypotheses?
- Methodology :
- Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity data. Use cross-validation (k-fold) to avoid overfitting .
- Report effect sizes (Cohen’s d) for significant substituent modifications to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
